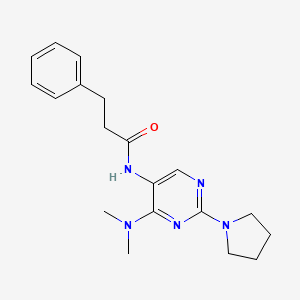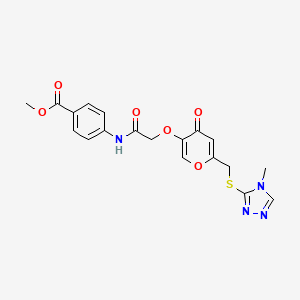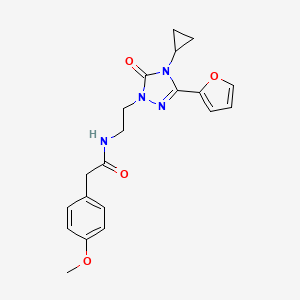![molecular formula C16H18ClN3O B2551281 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide CAS No. 1147510-55-1](/img/structure/B2551281.png)
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It has been widely used in scientific research for its ability to modulate the activity of GABA receptors in the brain.
Mechanism of Action
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide binds to the benzodiazepine site of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It can induce sedation, anxiolysis, and muscle relaxation, and can also impair cognitive function and motor coordination. This compound has been used to investigate the role of GABA receptors in the regulation of sleep, memory, and learning.
Advantages and Limitations for Lab Experiments
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of GABA receptors, which allows for precise control of neuronal activity. It has a relatively long half-life, which allows for sustained effects on behavior and physiology. However, this compound also has several limitations, including potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are several future directions for research on 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide. One area of interest is the development of new GABAergic drugs that can modulate the activity of GABA receptors in a more selective and targeted manner. Another area of research is the investigation of the role of GABA receptors in the regulation of mood and emotion, and the potential use of GABAergic drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on behavior and physiology, and to identify potential therapeutic applications of this compound.
Synthesis Methods
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzyl chloride with 6-chloronicotinic acid, followed by the reaction with methylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide has been extensively used in scientific research to study the role of GABA receptors in the brain. It has been shown to be a potent antagonist of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This compound can be used to investigate the effects of GABAergic drugs on behavior, cognition, and neurophysiology.
Properties
IUPAC Name |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-19(2)14-7-4-12(5-8-14)11-20(3)16(21)13-6-9-15(17)18-10-13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVYVSQNDXJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)


![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551208.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)

![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)

